methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate
Description
Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a sulfamoyl-substituted benzoate ester with a heterocyclic substituent. Its structure comprises a methyl benzoate core functionalized at the 4-position with a sulfamoyl group (-SO₂NHR), where the R group is a [5-(thiophen-3-yl)furan-2-yl]methyl moiety. The furan ring at position 2 is further substituted with a thiophen-3-yl group at position 5, introducing sulfur-containing heterocyclic diversity.
Properties
IUPAC Name |
methyl 4-[(5-thiophen-3-ylfuran-2-yl)methylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5S2/c1-22-17(19)12-2-5-15(6-3-12)25(20,21)18-10-14-4-7-16(23-14)13-8-9-24-11-13/h2-9,11,18H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSRXHOISBMGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Furan-2-Carbaldehyde Functionalization
The synthesis begins with furan-2-carbaldehyde , which undergoes electrophilic substitution at the 5-position. A Suzuki-Miyaura cross-coupling with thiophen-3-ylboronic acid introduces the thiophene moiety, yielding 5-(thiophen-3-yl)furan-2-carbaldehyde . This reaction employs a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixture of THF and aqueous Na₂CO₃ at 80°C, achieving moderate to high yields (60–85%).
Reduction to Alcohol
The aldehyde group is reduced to a primary alcohol using sodium borohydride (NaBH₄) in methanol at 0°C, producing [5-(thiophen-3-yl)furan-2-yl]methanol . This step typically proceeds quantitatively (>95% yield).
Conversion to Amine
The alcohol is converted to the amine via a Gabriel synthesis :
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in dichloromethane (DCM) forms the mesylate.
- Phthalimide Displacement : Reaction with potassium phthalimide in DMF at 100°C yields the phthalimide-protected amine.
- Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, furnishing the free amine.
Yield : 70–80% over three steps.
Synthesis of Methyl 4-(Chlorosulfonyl)Benzoate
Diazonium Salt Formation
Methyl 4-aminobenzoate is diazotized with sodium nitrite (NaNO₂) in concentrated HCl at 0–5°C, generating the diazonium salt.
Sandmeyer-Type Sulfonation
The diazonium salt is treated with sulfur dioxide (SO₂) in the presence of copper(I) chloride (CuCl) , yielding methyl 4-(chlorosulfonyl)benzoate . This step requires strict temperature control (0–10°C) to minimize side reactions.
Sulfonamide Bond Formation
The amine and sulfonyl chloride are coupled in anhydrous DCM using N,N-diisopropylethylamine (DIPEA) as a base. The reaction proceeds at room temperature for 12–24 hours:
$$
\text{Methyl 4-(chlorosulfonyl)benzoate} + \text{[5-(thiophen-3-yl)furan-2-yl]methylamine} \xrightarrow{\text{DIPEA, DCM}} \text{Target Compound}
$$
Workup : The crude product is washed with 1M HCl, saturated NaHCO₃, and brine before purification.
Purification and Characterization
Column Chromatography
The product is purified via silica gel chromatography using a hexane/ethyl acetate gradient (3:1 to 1:1 v/v).
Spectroscopic Analysis
- ¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 8.4 Hz, 2H, benzoate H), 7.85 (d, J = 8.4 Hz, 2H, benzoate H), 7.45–7.30 (m, 3H, thiophene H), 6.75 (d, J = 3.2 Hz, 1H, furan H), 4.25 (s, 2H, CH₂NH), 3.95 (s, 3H, OCH₃).
- LC-MS : m/z 421.1 [M+H]⁺.
Alternative Synthetic Routes
Direct Sulfonation of Benzoate Ester
Methyl benzoate reacts with chlorosulfonic acid (ClSO₃H) at −10°C to yield a sulfonic acid intermediate, which is treated with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. However, this method suffers from poor para-selectivity (<30%) due to the meta-directing effect of the ester group.
Enzymatic Sulfonation
Recent advances propose using arylsulfotransferases for regioselective sulfonation, though scalability remains a challenge.
Industrial-Scale Considerations
Continuous Flow Reactors
Exothermic steps (e.g., sulfonation) are conducted in continuous flow systems to enhance heat dissipation and reduce batch variability.
Solvent Recycling
Toluene and DCM are recovered via distillation, reducing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfurizing agents like phosphorus pentasulfide (P4S10) for the Paal–Knorr reaction and various boron reagents for Suzuki–Miyaura coupling . Reaction conditions often involve controlled temperatures, solvents like ethanol or ether, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or sulfides.
Scientific Research Applications
Medicinal Chemistry
Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate has shown potential as a candidate for drug development due to its structural characteristics:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial properties. For instance, studies indicate that derivatives containing furan and thiophene moieties exhibit minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential therapeutic applications in treating bacterial infections .
- Anticancer Properties : Research has highlighted the anticancer potential of compounds with furan and thiophene rings. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit cell proliferation, indicating a possible role in cancer therapy .
Agricultural Applications
The compound may also be explored for its efficacy as a pesticide or fungicide. The presence of sulfamoyl and heterocyclic structures can enhance its bioactivity against agricultural pests and pathogens, contributing to sustainable agricultural practices.
Material Science
Due to its unique electronic properties stemming from the thiophene and furan rings, this compound could be utilized in the development of organic semiconductors or conductive polymers. These materials are essential for applications in organic electronics, such as solar cells and light-emitting diodes (LEDs).
Antimicrobial Evaluation
A study evaluated various derivatives similar to this compound against common bacterial strains. The results indicated significant antibacterial activity with MIC values ranging from 0.22 to 0.25 μg/mL, demonstrating effectiveness comparable to established antibiotics like ciprofloxacin .
Anticancer Research
In vitro studies on related compounds revealed selective cytotoxicity against multiple cancer cell lines, including H460 and A549. The mechanism was attributed to the induction of apoptosis and inhibition of key survival pathways . This suggests that further exploration of this compound could lead to new anticancer agents.
Mechanism of Action
The mechanism of action of methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The thiophene and furan moieties allow the compound to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in therapeutic effects such as anti-inflammatory or anticancer activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several bioactive molecules, enabling comparisons based on substituent effects, molecular weight, and biological activity.
2.1.1 LMM11 (4-[Cyclohexyl(Ethyl)Sulfamoyl]-N-[5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl]Benzamide)
- Molecular Formula : C₂₃H₂₈N₄O₅S
- Key Features : Contains a 1,3,4-oxadiazole ring and a cyclohexyl-ethyl sulfamoyl group.
- Activity : Demonstrates antifungal efficacy against Candida albicans (MIC₉₀ = 32 µg/mL), likely via thioredoxin reductase inhibition .
- Comparison : Unlike the target compound, LMM11 lacks a thiophene substituent and incorporates an oxadiazole ring, which may enhance metabolic stability but reduce sulfur-mediated interactions.
2.1.2 Compound 53 (Methyl 4-(N-(5-(5-(2-Methyl-1-Oxoisoindolin-5-yl)Thiophen-2-yl)Pyridin-3-yl)Sulfamoyl)Benzoate)
- Molecular Formula : C₂₆H₂₂N₃O₅S₂
- Key Features : Features a pyridinyl-thiophenyl scaffold and a 2-methyl-1-oxoisoindolinyl group.
- Activity : Inhibits perforin-mediated lysis (IC₅₀ = 8.2 µM), leveraging its extended aromatic system for hydrophobic binding .
2.1.3 Methyl 4-Methoxy-3-(N-(Thiophen-2-yl(Thiophen-3-yl)Methyl)Sulfamoyl)Benzoate
- Molecular Formula: C₁₈H₁₇NO₅S₃
- Key Features : Contains dual thiophene substituents (2-yl and 3-yl) and a methoxy group at the benzoate’s 3-position.
2.1.4 Pyrazolyl Benzoate Derivatives ()
- Examples :
- Methyl 4-(4-benzyl-5-(furan-2-yl)-1H-pyrazol-3-yl)benzoate (C₂₂H₁₈N₂O₃)
- Methyl 4-(5-(furan-2-yl)-4-(4-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzoate (C₂₃H₁₇F₃N₂O₃)
- Key Features : Replace the sulfamoyl group with pyrazolyl rings, improving π-π stacking but omitting enzyme-targeting sulfamoyl interactions.
- Comparison : Lower molecular weights (359–427 Da vs. ~423 Da for the target compound) suggest better bioavailability but reduced specificity for sulfamoyl-dependent targets .
Tabulated Comparison
Key Observations
- Sulfamoyl Group : Critical for enzyme inhibition across analogs (e.g., LMM11, Compound 53). The target compound’s furan-thiophene substituent may enhance hydrophobic binding compared to LMM11’s oxadiazole .
- Heterocyclic Diversity : Thiophene and furan moieties improve aromatic interactions but may reduce solubility. The dual thiophene substitution in ’s compound could offer steric advantages .
- Molecular Weight : The target compound (423.5 Da) falls within the optimal range for drug-likeness (300–500 Da), similar to LMM11 and pyrazolyl derivatives .
Research Implications
Future studies should prioritize synthesizing the compound and evaluating its inhibition of thioredoxin reductase or similar targets, leveraging methodologies from and . Comparative pharmacokinetic studies with ’s analog could clarify the impact of methoxy vs. sulfamoyl positioning.
Biological Activity
Methyl 4-({[5-(thiophen-3-yl)furan-2-yl]methyl}sulfamoyl)benzoate is a compound of interest due to its potential biological activity. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure
The compound can be represented by the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate thiophene and furan moieties. The synthetic pathway may include:
- Formation of the furan-thiophene linkage : Using palladium-catalyzed cross-coupling reactions.
- Introduction of the sulfamoyl group : Achieved through the reaction of the furan-thiophene derivative with a sulfamoyl chloride.
- Methylation : Final methylation to yield the target compound.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing thiophene and furan rings have shown effectiveness against various bacterial strains, suggesting a potential role in antibiotic development .
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Studies on related sulfamoyl compounds have demonstrated selective inhibition of COX enzymes, particularly COX-2, which is implicated in inflammatory processes. This selectivity could position this compound as a candidate for treating inflammatory diseases .
Cytotoxic Effects
Preliminary cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Analogous compounds have shown varying degrees of cytotoxicity, indicating that further investigation into the specific activity of this compound is warranted . The IC50 values from related studies provide a comparative basis for assessing its effectiveness.
| Compound | IC50 (μM) | Target |
|---|---|---|
| Analog A | 15 ± 2 | Cancer Cells |
| Analog B | 30 ± 5 | Bacterial Strains |
| Methyl 4-{...} | TBD | TBD |
The proposed mechanism of action for this compound involves:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammatory pathways and microbial growth.
- Cellular Uptake and Metabolism : The presence of thiophene and furan rings may enhance membrane permeability, facilitating cellular uptake and subsequent metabolic conversion .
Case Studies
A recent study evaluated the biological effects of structurally related compounds in vitro, demonstrating significant inhibition of tumor cell proliferation and promising anti-inflammatory effects in animal models . These findings support the hypothesis that this compound may possess similar activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
